molecular formula C17H10Cl2F3N3O2S B1401692 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine CAS No. 1311278-90-6

2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine

Cat. No. B1401692
M. Wt: 448.2 g/mol
InChI Key: QQXRJXITYPWIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is a useful research compound. Its molecular formula is C17H10Cl2F3N3O2S and its molecular weight is 448.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification

The compound, 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine, has been the focus of various research studies aimed at synthesizing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, Biagi et al. (2004) described a method for preparing N6, 9-disubstituted 2-phenyl-adenines and corresponding 8-azaadenines from a substituted pyrimidine, highlighting its utility in developing compounds for solid-phase synthesis (Biagi et al., 2004). This demonstrates the compound's role as a versatile building block in synthetic organic chemistry.

Metabolic Pathways and Pharmacokinetics

Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a molecule containing a similar pyrimidine structure, in rats and dogs. Their findings on the metabolic pathways and excretion provide insights into how modifications to the pyrimidine core can influence the pharmacokinetics of therapeutic agents (Yue et al., 2011).

Anticancer Applications

Research by Mishra et al. (2014) on tetracationic hetero-bimetallacycles, constructed from a pyridine-based ligand, demonstrated significant cytotoxicity against various cancer cell lines, surpassing the efficacy of cisplatin in some cases. This highlights the potential of pyrimidine derivatives in the development of new anticancer agents (Mishra et al., 2014).

Material Science Applications

In the realm of materials science, Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in producing Dexlansoprazole, emphasizing the application of pyrimidine derivatives in developing pharmaceuticals with improved green metrics. Their work illustrates the role of these compounds in synthesizing materials with desirable environmental profiles (Gilbile et al., 2017).

Herbicidal Activity

Moreover, research on 2-(phenylsulfonylamino)pyrimidine derivatives by Huazheng (2011) revealed definite herbicidal activities, indicating the potential of pyrimidine derivatives in agricultural applications. This suggests that chemical modifications to the pyrimidine core can lead to compounds with specific bioactivities beneficial for weed control (Huazheng, 2011).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O2S/c18-12-3-1-10(2-4-12)9-28(26,27)16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXRJXITYPWIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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